The compound 4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. It belongs to a class of compounds that may exhibit biological activity, particularly as inhibitors of specific enzymes. The chemical structure is characterized by multiple functional groups, including a pyridine ring, an azetidine moiety, and a pyrrole derivative, which contribute to its biological properties.
This compound can be classified as a heterocyclic compound, specifically featuring a pyridine and azetidine ring. It is part of a broader category of small molecule inhibitors that target various biological pathways. The compound's unique structure suggests it may interact with specific protein targets in cellular processes, making it of interest in medicinal chemistry and drug development.
The synthesis of 4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one typically involves several key steps:
These synthetic routes require careful optimization to ensure high yields and purity of the final product.
The molecular formula for 4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is , with a molecular weight of approximately 396.5 g/mol.
The structure features:
These components are connected through various functional groups that enhance solubility and biological activity.
The compound can undergo several chemical reactions typical for heterocyclic compounds:
Understanding these reactions is crucial for optimizing synthetic pathways and predicting metabolic pathways in biological systems.
The mechanism of action for 4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one likely involves inhibition of specific enzymes or receptors within cells. This can occur through:
For example, if this compound targets a kinase enzyme, it could prevent phosphorylation processes essential for cell signaling pathways.
While specific data on boiling point, melting point, and density are often not available for novel compounds like this one, general properties include:
Chemical stability will depend on environmental factors such as pH and temperature but should be stable under standard laboratory conditions.
The potential applications for 4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one include:
The synthesis of 4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one employs convergent strategies to assemble the azetidine-pyridinone-pyrrole architecture. A representative pathway involves three key segments:
Table 1: Comparative Analysis of Synthetic Routes
Route | Sequence | Overall Yield | Key Limitation |
---|---|---|---|
1 | A → B → C (linear) | 18% | Low yield in azetidine coupling |
2 | B + A → C (convergent) | 32% | Requires chromatographic purification of Segment A-B |
3 | C + B → A (convergent) | 25% | Incompatibility with pyrrole stability |
Optimization focused on the azetidine-pyridinone ether formation: Replacing polar aprotic solvents (N,N-dimethylformamide) with tetrahydrofuran improved regioselectivity and reduced O-alkylation byproducts from 22% to <5% [2].
Regioselective C4-oxygen functionalization is critical prior to azetidine coupling. Key approaches include:
Table 2: Protection Strategies for Pyridinone Functionalization
Protecting Group | Deprotection Agent | Functionalization Yield | Stability Issue |
---|---|---|---|
tert-Butyldimethylsilyl | Tetrabutylammonium fluoride | 90% | Sensitive to aqueous workup |
Benzyl | Hydrogenolysis | 82% | Requires Pd/C catalyst |
Acetyl | Potassium carbonate | 65% | Competing O→N migration |
Microwave irradiation (100°C, 30 minutes) accelerated the etherification step, reducing reaction times from 12 hours to 45 minutes while maintaining regioselectivity [1].
Stereocenters at the azetidine C3-position necessitate chiral resolution or asymmetric synthesis:
Table 3: Stereochemical Control Methods
Method | Enantiomeric Excess | Cost Efficiency | Scalability |
---|---|---|---|
Chiral Pool | 99% | Low | High |
Asymmetric Staudinger | 88% | Moderate | Moderate |
Diastereomeric Resolution | 99% | High | Low |
Stereochemical integrity was confirmed via chiral high performance liquid chromatography (Chiralpak IC-3 column) and optical rotation comparisons [6].
Late-stage pyrrole-acetyl installation employs palladium-catalyzed methods for C–N bond formation:
Table 4: Palladium Catalysts for Pyrrole-Acetyl Coupling
Catalyst System | Ligand | Yield | Byproduct Formation |
---|---|---|---|
Palladium(II) acetate | 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl | 78% | 12% |
Tris(dibenzylideneacetone)dipalladium(0) | 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl | 95% | 3% |
Palladium(II) chloride | Xantphos | 65% | 18% |
Solvent screening revealed 1,4-dioxane as optimal for suppressing N-alkylation byproducts. Precise stoichiometry (1.05 equivalents pyrrole-acetyl chloride) minimized waste and purification burden [3].
Hydrophilic intermediates complicate isolation:
Table 5: Purification Solvent Systems for Key Intermediates
Intermediate | Solvent System | Purity | Recovery Yield |
---|---|---|---|
Pyridinone-azetidine ether | Ethyl acetate/hexane (1:1) | 98% | 85% |
Pyrrole-acetyl-azetidine | Dichloromethane/methanol (95:5) | 95% | 80% |
Final compound | Ethyl acetate/methanol/ammonium hydroxide (90:9:1) | 99% | 75% |
High-performance countercurrent chromatography with aqueous two-phase systems (acetonitrile/saturated ammonium sulfate) resolved stereoisomers when diastereomeric resolution failed [3] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8